Haloperidol-13C6 is a stable isotope-labeled derivative of haloperidol, an antipsychotic medication primarily used to treat schizophrenia and acute psychosis. This compound is notable for its application in pharmacokinetic studies, particularly in understanding the metabolism and distribution of haloperidol in biological systems. The incorporation of carbon-13 isotopes allows for enhanced detection and quantification using nuclear magnetic resonance spectroscopy and mass spectrometry.
Haloperidol was first synthesized in the 1950s and has since been widely studied for its therapeutic effects. The specific isotopic variant, Haloperidol-13C6, is produced through specialized synthetic methods that introduce carbon-13 into the molecular structure of haloperidol.
Haloperidol is classified as a butyrophenone antipsychotic. It functions primarily as a dopamine D2 receptor antagonist, influencing neurotransmitter activity in the brain. Haloperidol-13C6 retains these pharmacological properties while providing a tool for scientific research.
The synthesis of Haloperidol-13C6 typically involves the modification of the standard haloperidol synthesis process to incorporate carbon-13 isotopes. This can be achieved through:
The general synthetic route includes:
The detailed mechanisms and steps involved can be referenced from various chemical literature sources that describe the synthesis of haloperidol derivatives .
Haloperidol has a complex molecular structure characterized by:
For Haloperidol-13C6, specific carbon atoms in this structure are replaced with carbon-13 isotopes, which can be visualized using nuclear magnetic resonance spectroscopy.
The molecular formula for haloperidol is C21H23ClFNO2, with a molecular weight of approximately 375.864 g/mol. The incorporation of carbon-13 isotopes modifies this formula slightly depending on how many carbon atoms are labeled .
Haloperidol undergoes various chemical reactions, including:
The metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which play crucial roles in the biotransformation of haloperidol . The presence of carbon-13 allows researchers to track these metabolic processes more accurately using mass spectrometry techniques.
Haloperidol exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors in the central nervous system. This action reduces dopaminergic activity, which is beneficial in managing symptoms of schizophrenia and other psychotic disorders.
Research indicates that haloperidol's efficacy correlates with its binding affinity to D2 receptors, which can be quantitatively assessed using Haloperidol-13C6 in pharmacokinetic studies .
Relevant data regarding these properties can be found in chemical databases and literature focused on pharmaceutical compounds .
Haloperidol-13C6 is utilized primarily in scientific research, particularly for:
CAS No.:
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2